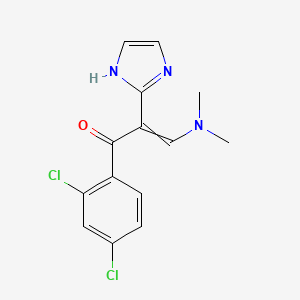
1-(2,4-dichlorophenyl)-3-(dimethylamino)-2-(1H-imidazol-2-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-dichlorophenyl)-3-(dimethylamino)-2-(1H-imidazol-2-yl)prop-2-en-1-one is a synthetic organic compound that features a dichlorophenyl group, a dimethylamino group, and an imidazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dichlorophenyl)-3-(dimethylamino)-2-(1H-imidazol-2-yl)prop-2-en-1-one typically involves multi-step organic reactions. A common approach might include:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or an amine.
Introduction of the dichlorophenyl group: This step might involve a Friedel-Crafts acylation reaction using 2,4-dichlorobenzoyl chloride.
Attachment of the dimethylamino group: This could be done through a nucleophilic substitution reaction using dimethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,4-dichlorophenyl)-3-(dimethylamino)-2-(1H-imidazol-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride could be used.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Applications De Recherche Scientifique
Chemistry
In chemistry, 1-(2,4-dichlorophenyl)-3-(dimethylamino)-2-(1H-imidazol-2-yl)prop-2-en-1-one could be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, it could be investigated for its potential as a therapeutic agent, possibly as an antimicrobial or anticancer compound.
Industry
In industry, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action of 1-(2,4-dichlorophenyl)-3-(dimethylamino)-2-(1H-imidazol-2-yl)prop-2-en-1-one would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2,4-dichlorophenyl)-2-(1H-imidazol-2-yl)ethanone
- 1-(2,4-dichlorophenyl)-3-(dimethylamino)-2-(1H-pyrrol-2-yl)prop-2-en-1-one
Uniqueness
1-(2,4-dichlorophenyl)-3-(dimethylamino)-2-(1H-imidazol-2-yl)prop-2-en-1-one is unique due to the specific combination of functional groups, which can confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C14H13Cl2N3O |
|---|---|
Poids moléculaire |
310.2 g/mol |
Nom IUPAC |
1-(2,4-dichlorophenyl)-3-(dimethylamino)-2-(1H-imidazol-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C14H13Cl2N3O/c1-19(2)8-11(14-17-5-6-18-14)13(20)10-4-3-9(15)7-12(10)16/h3-8H,1-2H3,(H,17,18) |
Clé InChI |
GYDFEBIHEZWNJY-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C=C(C1=NC=CN1)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14108323.png)
![1-(3-(Allyloxy)phenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14108333.png)
![8-(3-chloro-4-methoxyphenyl)-1,6,7-trimethyl-3-(2-methylprop-2-en-1-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14108341.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14108348.png)
![3-(2-hydroxy-3,5-dimethylphenyl)-4-phenyl-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14108352.png)
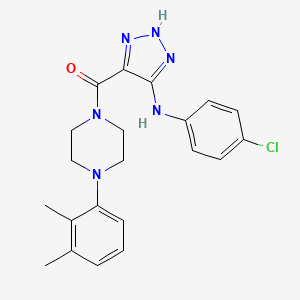
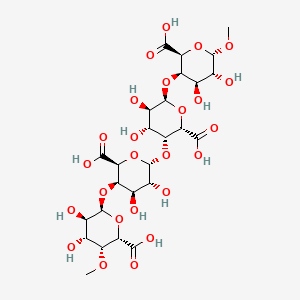
![1-(3-Bromophenyl)-7-chloro-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14108373.png)
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-diethylacetamide](/img/structure/B14108377.png)
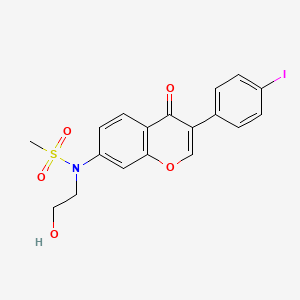
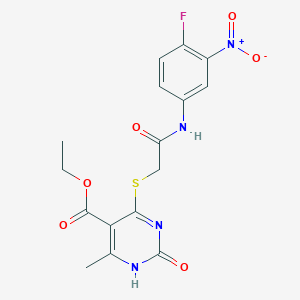
![9-(3,4-dimethylphenyl)-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14108409.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B14108417.png)
